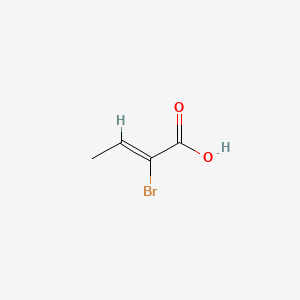

2-溴巴豆酸

描述

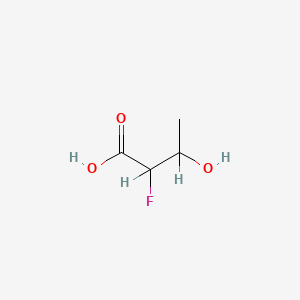

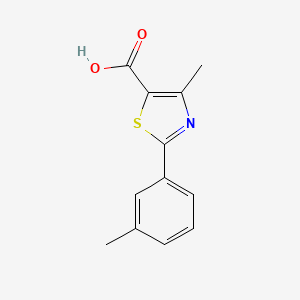

“Crotonic acid, 2-bromo-” is a chemical compound that contains a total of 11 bonds. These include 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Synthesis Analysis

A novel thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid . The conditions adopted (170 °C, 150 mbar) were applied to pure PHB and PHB-enriched bacteria containing 60 and 30% of PHB, giving a recovery of crotonic acid of 92, 78, and 58%, respectively .Molecular Structure Analysis

The molecular structure of “Crotonic acid, 2-bromo-” includes 11 bonds in total. There are 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis

The bromination of conjugated allylic compounds with N-bromosuccinimide (NBS) has been developed in a continuous-flow process . This process has been applied to crotonic acid and its derivatives, converting them into the corresponding bromides with good conversion and yield .Physical and Chemical Properties Analysis

“Crotonic acid, 2-bromo-” contains a total of 11 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .科学研究应用

有机合成和化学转化

- 使用巴豆酸酯合成取代的 3-溴和 3-氯吡唑的常规策略涉及与肼缩合、卤代化和氧化,从而能够制备各种 3-卤代吡唑,且产率高且具有区域控制 (Fox, Schmidt, & Eastgate, 2018)。

- 通过聚羟基丁酸酯 (PHB) 的热解蒸馏制备的生物基巴豆酸经光催化氢酰基化处理后,显示出与市售巴豆酸相当的反应性,表明其在绿色化学应用中的潜力 (Parodi et al., 2021)。

抗菌活性

- 从其根部分离出 ent-kau-16-en-18-oic 酸的 Croton antisyphiliticus 已被研究其对大肠杆菌和金黄色葡萄球菌的抗菌活性,展示了巴豆酸衍生物的药用潜力 (Pereira et al., 2012)。

先进材料和环境应用

- 丙烯酸 (AA) 和巴豆酸 (CA) 共聚物的改性磁性纳米粒子表现出从水溶液中去除重金属离子的出色能力,表明其在水净化和环境修复中的应用 (Ge et al., 2012)。

可生物降解塑料和可再生资源

- 用于生产高纯度生物基巴豆酸的非溶剂基 PHB 预处理突出了将可再生资源转化为有价值化学品的可行性,为石油化工提供了可持续的替代品 (Farid et al., 2015)。

- 从 PHB 热解衍生的正丁酸巴豆酸酯还原为正丁醇的优化为从生物质中生产生物基正丁醇(一种有价值的化学品和燃料成分)提供了一条有前途的途径 (Schweitzer, Mullen, Boateng, & Snell, 2015)。

作用机制

Mode of Action

For instance, it can convert into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid . Upon treatment with halogens like chlorine or bromine, it converts to 2,3-dihalobutyric acids . These reactions could potentially alter the activity of the compound and its interaction with biological targets.

Biochemical Pathways

Crotonic acid is known to be involved in the reverse β-oxidation pathway, which allows efficient production of diverse bioproducts in a modular, controllable way . The addition of a bromine atom could potentially modify the compound’s involvement in these pathways.

Pharmacokinetics

The physicochemical properties of crotonic acid, such as its solubility in water and organic solvents , could influence its absorption and distribution in the body.

Result of Action

The chemical reactions that crotonic acid can undergo, such as conversion to butyric acid or 2,3-dihalobutyric acids , could potentially result in various biological effects.

安全和危害

“Crotonic acid, 2-bromo-” is considered hazardous. It can cause severe injury or death if inhaled, ingested, or comes in contact with skin . Contact with molten substance may cause severe burns to skin and eyes . It is advised to avoid any skin contact and effects of contact or inhalation may be delayed .

未来方向

The future directions of “Crotonic acid, 2-bromo-” research could involve the development of greener bromination procedures, focusing on replacing dangerous solvents with green ones . Furthermore, the combination of continuous-flow and photochemistry has been increasingly applied, which can achieve efficient light irradiation and a repeatable energy-saving system .

属性

IUPAC Name |

(Z)-2-bromobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIKDQYYTAOTPL-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)O)\Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27243-23-8, 5405-34-5 | |

| Record name | Crotonic acid, 2-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2-Butenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

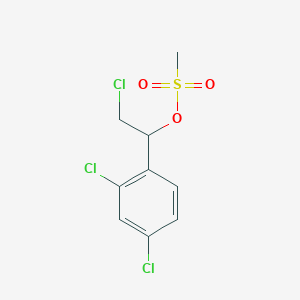

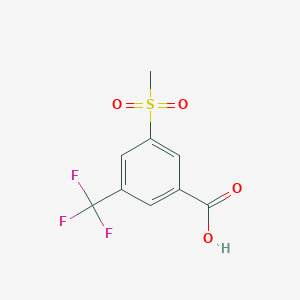

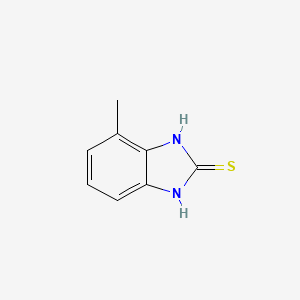

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。